1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

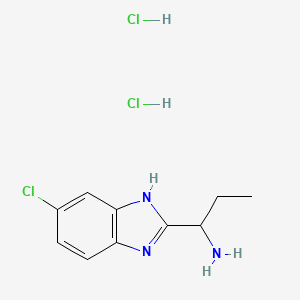

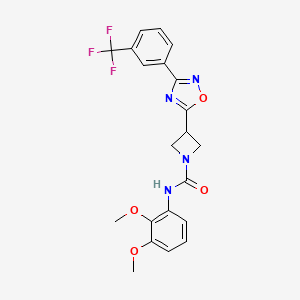

“1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O4S . It is derived from 3,4-Dihydro-2H-1,5-benzodioxepin , which is a liquid or solid compound with a molecular weight of 150.18 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H19ClN2O4S . The parent structure, 3,4-Dihydro-2H-1,5-benzodioxepin, has a molecular weight of 150.1745 .Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . The compound has a molecular weight of 334.82 .Scientific Research Applications

Enzyme Inhibition and Metabolic Pathways

One of the primary areas of interest in the application of piperazine derivatives is their role in enzyme inhibition, specifically targeting cytochrome P450 enzymes involved in drug metabolism. For example, studies have demonstrated the metabolic pathways of novel antidepressants, elucidating the enzymes responsible for their oxidative metabolism. These findings have implications for understanding drug interactions and optimizing dosing regimens to enhance therapeutic efficacy while minimizing adverse effects (Hvenegaard et al., 2012).

Synthesis and Biological Activity

The synthesis of piperazine derivatives has shown significant promise in developing new therapeutic agents. For instance, novel compounds exhibiting bradycardic and vasorelaxant activities have been synthesized, highlighting the potential of these derivatives in cardiovascular research (Liang et al., 2010). Such studies pave the way for the creation of new drugs that could be beneficial for patients with cardiac conditions.

Lead-oriented Synthesis

The modular lead-oriented synthesis approach to creating diverse piperazine scaffolds has been pivotal in drug discovery. This method facilitates the generation of lead-like small molecules, significantly contributing to the pharmaceutical industry by expanding the chemical space explored for new drug candidates (James et al., 2014).

Antimicrobial and Antioxidant Properties

Piperazine derivatives have also demonstrated promising antimicrobial and antioxidant activities. Research into novel 1H-1,4-diazepines containing the benzene sulfonyl piperazine moiety has revealed compounds with significant antimicrobial, antifungal, and anthelmintic activity (Saingar et al., 2011). Additionally, 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have shown notable antibacterial, antifungal, and antioxidant activities, underscoring the potential of these compounds in addressing oxidative stress-related diseases (Mallesha & Mohana, 2011).

Safety and Hazards

properties

IUPAC Name |

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S.ClH/c16-20(17,15-6-4-14-5-7-15)11-2-3-12-13(10-11)19-9-1-8-18-12;/h2-3,10,14H,1,4-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYFRXBNENALBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCNCC3)OC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl {[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetate](/img/structure/B2721864.png)

![8-(2-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721875.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-nitrobenzamide](/img/structure/B2721876.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721880.png)

![N-ethyl-N-(3-methylphenyl)-N'-(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2721883.png)